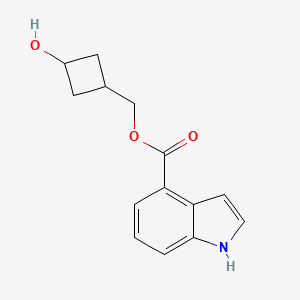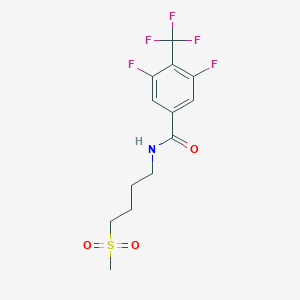
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate, also known as HCIM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HCIM is a cyclic derivative of indole-4-carboxylic acid and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of neurotransmitter activity. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This compound has also been found to modulate the activity of the neurotransmitter serotonin, which is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its enzyme inhibition and neurotransmitter modulation, this compound has been found to induce cell death in certain cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain ion channels. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has several advantages for lab experiments, including its high yield synthesis, cost-effectiveness, and potential for use in drug discovery and development. However, this compound also has some limitations, including its limited solubility in water and potential for toxicity at high doses.
将来の方向性
There are several future directions for research on (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate. One area of research could be the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research could be the investigation of this compound's potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of neurological disorders.
In conclusion, this compound is a promising compound for scientific research with potential applications in drug discovery and development, cancer research, and neuroscience. Its synthesis method is cost-effective and yields high purity product. This compound has various biochemical and physiological effects, including enzyme inhibition, neurotransmitter modulation, and anti-inflammatory effects. While this compound has some limitations, further research on its potential as a therapeutic agent is warranted.
合成法
The synthesis of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate involves the reaction of indole-4-carboxylic acid with cyclobutanone in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of this compound synthesis is high, making it a cost-effective compound for scientific research.
科学的研究の応用
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been found to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery and development. In cancer research, this compound has been shown to induce cell death in certain cancer cells, making it a potential anti-cancer agent. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-9(7-10)8-18-14(17)12-2-1-3-13-11(12)4-5-15-13/h1-5,9-10,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFJZBZXMXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[3-(4-Fluorophenyl)cyclopentyl]-3-[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7429873.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)

![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)
![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
